

# An In-depth Technical Guide to the Evolutionary Conservation of Lysine Propionylation

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## Abstract

Lysine propionylation is a dynamic and reversible post-translational modification (PTM) that plays a crucial role in regulating cellular processes across different domains of life.<sup>[1][2]</sup> This modification, involving the addition of a propionyl group to the  $\epsilon$ -amino group of a lysine residue, is emerging as a significant regulatory mechanism comparable to the well-studied lysine acetylation.<sup>[2][3]</sup> Structurally similar to acetylation but slightly bulkier, propionylation can uniquely alter protein function, stability, and interactions.<sup>[3]</sup> This technical guide provides a comprehensive overview of the evolutionary conservation of lysine propionylation, detailing its prevalence from prokaryotes to eukaryotes, the enzymatic machinery that governs it, its functional implications in metabolism and gene regulation, and the key experimental protocols used for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important PTM.

## Introduction to Lysine Propionylation

Post-translational modifications of proteins are fundamental to expanding the functional capacity of the proteome. Among these, the acylation of lysine residues is a widespread regulatory mechanism.<sup>[4]</sup> Lysine propionylation, first identified in histone proteins, involves the covalent addition of a propionyl group ( $\text{CH}_3\text{-CH}_2\text{-CO-}$ ) from the donor molecule propionyl-CoA.<sup>[2][4][5]</sup> This modification neutralizes the positive charge of the lysine residue, which can impact protein structure, protein-protein interactions, and enzymatic activity.<sup>[6][7]</sup>

The concentration of intracellular propionyl-CoA, an intermediate in the metabolism of odd-chain fatty acids and certain amino acids, directly influences the level of protein propionylation.[2][8] This direct link between cellular metabolic state and protein function underscores the importance of propionylation as a regulatory PTM.[6] Studies have demonstrated that lysine propionylation is a reversible process, governed by specific enzymes: lysine propionyltransferases ("writers") and depropionylases ("erasers"), many of which are shared with the lysine acetylation machinery.[6][9]

## Evolutionary Conservation and Distribution

Lysine propionylation is not confined to a specific lineage but is a widespread PTM found in both prokaryotes and eukaryotes, highlighting its ancient evolutionary origins and fundamental importance.[2][3] Global proteomic analyses have identified thousands of propionylation sites on hundreds of proteins across a diverse range of species, from bacteria to humans.[7][10][11]

### Key Findings Across Species:

- **Prokaryotes:** Extensive propionylomes have been characterized in bacteria such as *Thermus thermophilus*, *Escherichia coli*, and *Salmonella enterica*. [2][10][11] In these organisms, propionylation frequently targets enzymes involved in central metabolism, including carbon metabolism and responses to cellular stress. [1][2][4] For instance, in *S. enterica*, propionylation of propionyl-CoA synthetase (PrpE) at lysine 592 serves as a feedback mechanism to inactivate the enzyme. [9][12]
- **Photosynthetic Organisms:** The first global survey of lysine propionylation in a photosynthetic organism was conducted in the cyanobacterium *Synechocystis* sp. PCC 6803. [1] This study identified 111 propionylation sites on 69 proteins, a significant portion of which are involved in photosynthesis and carbon metabolism, suggesting a regulatory role for propionylation in these vital processes. [1][13]
- **Eukaryotes:** In eukaryotes, lysine propionylation was first discovered on histones in yeast and human cells. [6][14] It is now recognized as an important epigenetic mark. [6] Propionylation of histone H3 at lysine 23 (H3K23pr) has been shown to be evolutionarily conserved from yeast to humans. [6] Beyond histones, numerous non-histone proteins in mammals are also propionylated, implicating this PTM in a wide array of biological functions. [2]

## Data Presentation

Table 1: Summary of Global Lysine Propionylome Studies Across Diverse Species

Species	Propionylated Proteins	Propionylation Sites	Key Findings & Regulated Pathways
Escherichia coli	603	1467	Propionylation levels increase with propionate treatment and decrease with high glucose; involved in propionate metabolism. <a href="#">[11]</a>
Thermus thermophilus	183	361	Propionylation is prevalent and increases significantly during the stationary growth phase, suggesting a role in stress adaptation. <a href="#">[10]</a>
Synechocystis sp. PCC 6803	69	111	First global analysis in a photosynthetic organism; targets proteins in photosynthesis and carbon metabolism. <a href="#">[1]</a>
Human (HeLa Cells)	N/A	Multiple	Identified on core histones (H2B, H3, H4), suggesting a role as an evolutionarily conserved epigenetic mark. <a href="#">[14]</a>
Mammalian (U937 Cells)	1 (Histone H3)	1 (H3K23)	H3K23 propionylation is dynamically regulated during cell differentiation. <a href="#">[6]</a>

## The Propionylation Machinery: Writers and Erasers

The dynamic and reversible nature of lysine propionylation is controlled by the competing activities of enzymes that add and remove the propionyl group.

**Writers (Lysine Propionyltransferases):** Several enzymes, originally identified as histone acetyltransferases (HATs), have been shown to possess lysine propionyltransferase (KPT) activity.<sup>[15][16]</sup> These enzymes utilize propionyl-CoA as a donor substrate.

- **p300/CBP:** The human acetyltransferases p300 and CREB-binding protein (CBP) can catalyze lysine propionylation on histones H3 and H4, as well as on non-histone proteins like p53, in vitro.<sup>[6][15][17]</sup>
- **Gcn5-related N-acetyltransferases (GNATs):** In prokaryotes, GNAT family members such as Pat and AcuA are responsible for propionylation.<sup>[2][9]</sup> For example, they catalyze the propionylation of propionyl-CoA synthetase in *S. enterica*.<sup>[4][9]</sup>
- **MYST Family:** Members of the MYST family of acetyltransferases, including MOF, have been shown to exhibit strong KPT activity on both histone and non-histone proteins.<sup>[16]</sup>

**Erasers (Lysine Depropionylases):** The removal of propionyl groups is catalyzed by a class of enzymes known as sirtuins, which are NAD<sup>+</sup>-dependent deacetylases.

- **Sirtuins (SIRT1s):** Several sirtuins have demonstrated depropionylase activity. In bacteria, the Sir2 ortholog CobB can remove propionyl groups.<sup>[2][11]</sup> In humans, SIRT1, SIRT2, and SIRT3 can depropionylate substrates, while SIRT7 shows a preference for depropionylation over deacetylation.<sup>[4][6][18][19]</sup> The NAD<sup>+</sup>-dependency of this reaction links the removal of this PTM directly to the cell's energy status.<sup>[9]</sup>

## Data Presentation

Table 2: Key Enzymes Regulating Lysine Propionylation

Enzyme	Type	Organism(s)	Known Substrates / Function
p300/CBP	Writer	Human	Histones H3, H4; p53. Catalyzes propionylation.[6][15]
Pat / AcuA	Writer	Bacteria (S. enterica, B. subtilis)	Propionyl-CoA Synthetase (PrpE).[2][4]
MOF	Writer	Human	Histones H4, H2A/2B and other cellular proteins.[16]
CobB	Eraser	Bacteria (E. coli, S. enterica)	General deacylase with depropionylase activity.[2][11]
SIRT1/SIRT2/SIRT3	Eraser	Human, Mouse	General deacylases with depropionylase activity.[4][6]
SIRT7	Eraser	Human	Shows a preference for depropionylation and demyristoylation.[18][19]

## Functional Roles of Lysine Propionylation

### Regulation of Metabolism

A primary and evolutionarily conserved role of lysine propionylation is the regulation of metabolic enzymes.[2][4] By directly modifying key enzymes, propionylation provides a rapid mechanism for cells to adapt their metabolic flux in response to changes in nutrient availability, particularly the levels of propionyl-CoA.[2]

- **Feedback Inhibition:** Propionylation of *S. enterica* propionyl-CoA synthetase (PrpE) at K592 inhibits its activity, creating a negative feedback loop that controls cellular propionyl-CoA levels.[9][12]

- Carbon Metabolism: In cyanobacteria, numerous enzymes involved in carbon fixation and glycolysis/gluconeogenesis are propionylated, including fructose-1,6-bisphosphatase (FbpI), suggesting propionylation is a key regulator of carbon metabolism in these organisms.[1][7]

## Gene Regulation and Epigenetics

Propionylation of histone proteins constitutes a novel layer of epigenetic regulation.[5][6][20]

Similar to acetylation, histone propionylation neutralizes the positive charge of lysine, which is thought to weaken the interaction between histones and DNA, leading to a more open chromatin structure that facilitates gene transcription.[6]

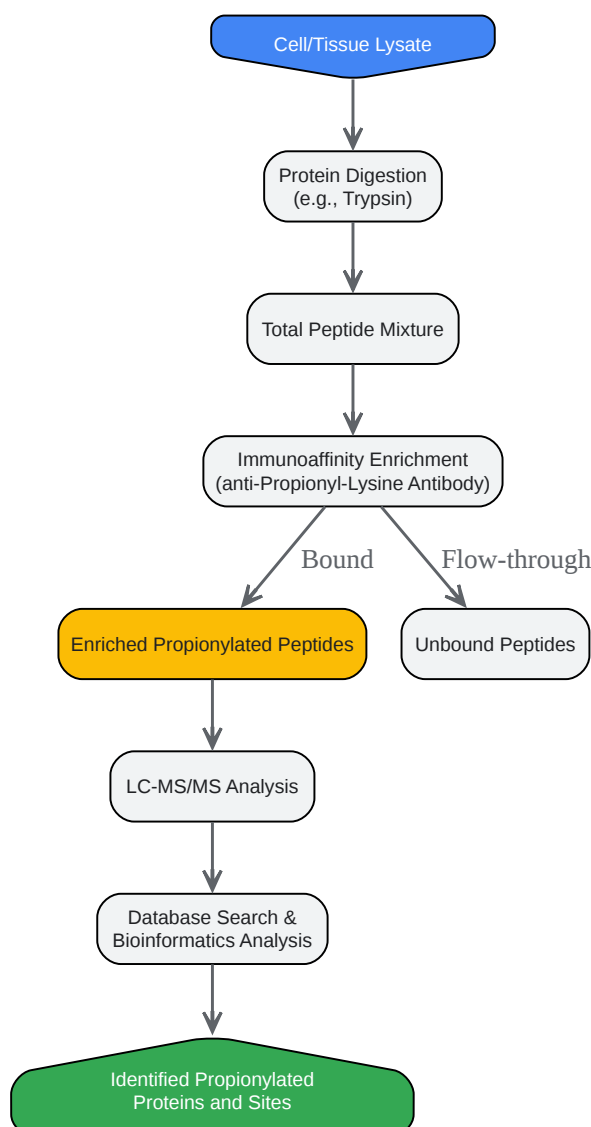
- Transcriptional Activation: Histone propionylation is generally considered a mark of active chromatin.[5]
- Dynamic Regulation: The level of H3K23 propionylation in the U937 leukemia cell line decreases significantly during monocytic differentiation, indicating that this modification is dynamically regulated and may play a role in controlling gene expression programs during cell fate decisions.[6]

## Mandatory Visualizations

### Diagram 1: Regulatory Cycle of Lysine Propionylation

Caption: The reversible cycle of lysine propionylation and its functional impact.

### Diagram 2: Experimental Workflow for Propionylome Analysis



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Caption: Workflow for mass spectrometry-based identification of propionylated proteins.

## Detailed Experimental Protocols

Accurate identification and characterization of lysine propionylation rely on robust experimental techniques. The following are core protocols used in the field.

### Protocol 1: Mass Spectrometry-Based Identification of Lysine Propionylation Sites



This protocol outlines the key steps for the global identification of propionylation sites from cell or tissue samples.[\[1\]](#)[\[2\]](#)

- Protein Extraction and Digestion:
  - Lyse cells or tissues in a urea-containing buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.0) with protease and deacetylase inhibitors.
  - Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
  - Dilute the lysate to reduce urea concentration (<2 M) and digest proteins into peptides using a protease such as trypsin overnight at 37°C.[\[21\]](#)
  - Acidify the sample with trifluoroacetic acid (TFA) and desalt the peptides using a C18 solid-phase extraction cartridge.
- Immunoaffinity Enrichment of Propionylated Peptides:
  - Resuspend the tryptic peptides in an immunoprecipitation buffer (e.g., NETN buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 0.5% NP-40, pH 8.0).[\[1\]](#)
  - Incubate the peptides with agarose beads conjugated with a high-affinity pan-anti-propionyllysine antibody for 4-6 hours at 4°C with gentle rotation.[\[1\]](#)[\[2\]](#)
  - Wash the beads extensively with NETN buffer and then with water to remove non-specifically bound peptides.
  - Elute the enriched propionylated peptides from the beads using a low-pH solution, such as 0.1% TFA.
- LC-MS/MS Analysis:
  - Desalt the eluted peptides using C18 microtips (e.g., ZipTips).
  - Analyze the enriched peptides by nano-HPLC coupled to a high-resolution tandem mass spectrometer (e.g., LTQ-Orbitrap).[\[14\]](#)

- Peptides are separated on a reverse-phase capillary column and electrosprayed into the mass spectrometer.
- The mass spectrometer is typically operated in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation (MS/MS).
- Data Analysis:
  - Search the resulting MS/MS spectra against a protein sequence database using software like MaxQuant or PTMap.[\[14\]](#)[\[16\]](#)
  - Specify propionylation of lysine (+56.0262 Da) as a variable modification in the search parameters.
  - Filter the results to a high confidence level (e.g., false discovery rate < 1%) to generate a list of identified propionylated proteins and sites.

## Protocol 2: Western Blot Analysis of Protein Propionylation

This method is used to validate propionylation on a specific protein of interest or to assess global changes in propionylation levels.[\[1\]](#)[\[6\]](#)[\[14\]](#)

- Protein Extraction: Extract total protein from cells or tissues using a lysis buffer (e.g., RIPA buffer) supplemented with protease and sirtuin inhibitors (e.g., nicotinamide).
- SDS-PAGE and Electrotransfer:
  - Quantify protein concentration using a standard method (e.g., BCA assay).
  - Separate 20-50 µg of total protein per lane on an SDS-polyacrylamide gel.
  - Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for propionyllysine (for global analysis) or a site-specific propionylated protein antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
  - Wash the membrane three times with TBST.
  - Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. A loading control (e.g., actin or tubulin) should be used to ensure equal protein loading.

## Protocol 3: In Vitro Propionylation and Depropenylation Assays

These assays are crucial for confirming whether a specific enzyme can catalyze the addition or removal of propionyl groups on a substrate protein.<sup>[6][17]</sup>

- In Vitro Propenylation Assay:
  - Prepare a reaction mixture containing:
    - Recombinant substrate protein (e.g., histone H3).
    - Recombinant "writer" enzyme (e.g., p300).
    - Propenylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT).
    - Propenylyl-CoA (either unlabeled or radiolabeled, e.g., [<sup>14</sup>C]propenylyl-CoA).
  - Incubate the reaction at 30°C for 1-2 hours.
  - Stop the reaction by adding SDS loading buffer.

- Analyze the results by SDS-PAGE followed by Coomassie staining, Western blotting with a propionyllysine antibody, or autoradiography if using a radiolabel.[6] Alternatively, the reaction product can be analyzed by mass spectrometry.
- In Vitro Depropionylation Assay:
  - First, prepare a propionylated substrate, either by a large-scale in vitro propionylation reaction or by using chemically synthesized propionylated peptides.
  - Prepare a reaction mixture containing:
    - Propionylated substrate.
    - Recombinant "eraser" enzyme (e.g., SIRT1).
    - Deacylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl<sub>2</sub>).
    - NAD<sup>+</sup> (required cofactor for sirtuins).
  - Incubate the reaction at 37°C for 1-2 hours.
  - Stop the reaction and analyze the loss of the propionyl group by Western blotting or mass spectrometry.[6]

## Conclusion and Future Perspectives

Lysine propionylation is an evolutionarily conserved post-translational modification that is deeply integrated with cellular metabolism and gene regulation. Its presence in all domains of life, from bacteria to humans, underscores its fundamental biological importance. The interplay between metabolic flux, which dictates the availability of propionyl-CoA, and the enzymatic machinery of writers and erasers creates a sophisticated regulatory network.

While significant progress has been made in identifying propionylated proteins and the enzymes that regulate this PTM, many questions remain. Future research will need to focus on:

- Functional Characterization: Elucidating the precise functional consequences of propionylation on the vast number of identified substrates.

- Crosstalk with other PTMs: Investigating the interplay between propionylation and other modifications like acetylation, methylation, and ubiquitination on the same protein.[1]
- Drug Development: Exploring the potential for targeting propionyltransferases and depropionylases for therapeutic intervention in diseases where propionylation is dysregulated, such as metabolic disorders and cancer.

The continued development of advanced proteomic techniques and biochemical assays will be instrumental in unraveling the full complexity of the propionylome and its role in health and disease.

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